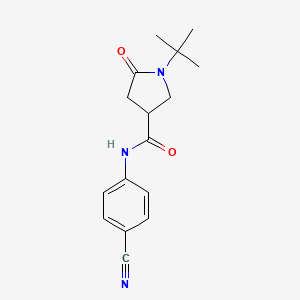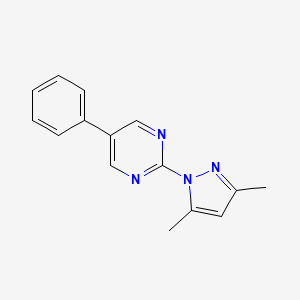
1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a cyanophenyl group, and a tert-butyl group
Méthodes De Préparation
The synthesis of 1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a substitution reaction, where a suitable cyanophenyl halide reacts with the pyrrolidine derivative.
Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction using tert-butyl bromide or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, using reagents like halides or nucleophiles.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
tert-Butyl N-(2-aminophenyl)carbamate: This compound has a similar tert-butyl group but differs in the presence of an aminophenyl group instead of a cyanophenyl group.
tert-Butyl piperidin-4-ylcarbamate hydrochloride: This compound features a piperidine ring and a tert-butyl group, but lacks the cyanophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-tert-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)19-10-12(8-14(19)20)15(21)18-13-6-4-11(9-17)5-7-13/h4-7,12H,8,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSUULGDJDXSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide](/img/structure/B5354471.png)
![2-methyl-1-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]azetidin-3-yl}piperidine](/img/structure/B5354479.png)

![(4aS,8aR)-6-[(2-fluorophenyl)methyl]-1-(piperidin-4-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5354496.png)
![9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5354504.png)
![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5354509.png)
![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5354526.png)
![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)
![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazole-2-carboxamide](/img/structure/B5354561.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5354562.png)
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5354587.png)
